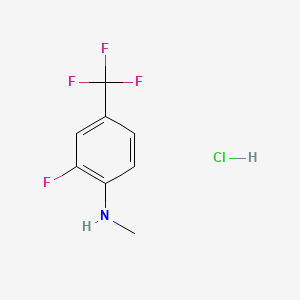
(R)-5-Methyl-1,4-oxazepane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
®-5-Methyl-1,4-oxazepane is a chiral heterocyclic compound that features a seven-membered ring containing both nitrogen and oxygen atoms
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ®-5-Methyl-1,4-oxazepane typically involves the cyclization of appropriate precursors under controlled conditions. One common method is the reaction of an amino alcohol with a suitable electrophile, leading to the formation of the oxazepane ring. The reaction conditions often include the use of a base to facilitate the cyclization process.
Industrial Production Methods
In an industrial setting, the production of ®-5-Methyl-1,4-oxazepane may involve optimized synthetic routes that ensure high yield and purity. This could include the use of continuous flow reactors and advanced purification techniques to scale up the production while maintaining the desired enantiomeric purity.
Chemical Reactions Analysis
Types of Reactions
®-5-Methyl-1,4-oxazepane can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxazepane oxides.
Reduction: Reduction reactions can lead to the formation of reduced derivatives of the oxazepane ring.
Substitution: Nucleophilic substitution reactions can occur at the nitrogen or carbon atoms within the ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.
Substitution: Reagents such as alkyl halides or acyl chlorides can be used under basic conditions to facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxazepane oxides, while substitution reactions can introduce various functional groups into the oxazepane ring.
Scientific Research Applications
®-5-Methyl-1,4-oxazepane has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound can be used in the study of enzyme mechanisms and as a ligand in biochemical assays.
Industry: It can be used in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism by which ®-5-Methyl-1,4-oxazepane exerts its effects involves its interaction with specific molecular targets. The compound can act as a ligand, binding to enzymes or receptors and modulating their activity. This interaction can lead to changes in cellular pathways and biological processes, depending on the specific target and context.
Comparison with Similar Compounds
Similar Compounds
(S)-5-Methyl-1,4-oxazepane: The enantiomer of ®-5-Methyl-1,4-oxazepane, with similar chemical properties but different biological activity.
1,4-Oxazepane: The parent compound without the methyl group, which may have different reactivity and applications.
5-Methyl-1,4-thiazepane: A sulfur-containing analog with potentially different chemical and biological properties.
Uniqueness
®-5-Methyl-1,4-oxazepane is unique due to its specific chiral configuration and the presence of both nitrogen and oxygen in the ring. This combination of features can lead to distinct reactivity and interactions with biological targets, making it a valuable compound for various applications.
Properties
Molecular Formula |
C6H13NO |
|---|---|
Molecular Weight |
115.17 g/mol |
IUPAC Name |
(5R)-5-methyl-1,4-oxazepane |
InChI |
InChI=1S/C6H13NO/c1-6-2-4-8-5-3-7-6/h6-7H,2-5H2,1H3/t6-/m1/s1 |
InChI Key |
NTMSMLWLSVNRKL-ZCFIWIBFSA-N |
Isomeric SMILES |
C[C@@H]1CCOCCN1 |
Canonical SMILES |
CC1CCOCCN1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![2-fluoro-5-[5-(4-{1H-pyrrolo[2,3-b]pyridin-5-yl}pyridin-2-yl)-1,2,4-oxadiazol-3-yl]phenol](/img/structure/B13479015.png)

![1-{[(9H-fluoren-9-yl)methoxy]carbonyl}-4-methylpiperidine-3-carboxylic acid](/img/structure/B13479025.png)
![6-Oxaspiro[4.5]decan-7-ylmethanamine](/img/structure/B13479032.png)


![1-[(Piperidin-4-yl)methyl]cyclopropan-1-ol](/img/structure/B13479054.png)
![1-butyl-2-((E)-2-((E)-3-((E)-2-(1-butyl-6-chlorobenzo[cd]indol-2(1H)-ylidene)ethylidene)-2-phenylcyclopent-1-en-1-yl)vinyl)-6-chlorobenzo[cd]indol-1-ium tetrafluoroborate](/img/structure/B13479058.png)



![3-({[(2-Chloro-4-methylphenyl)carbamoyl]methyl}sulfanyl)butanoic acid](/img/structure/B13479108.png)
